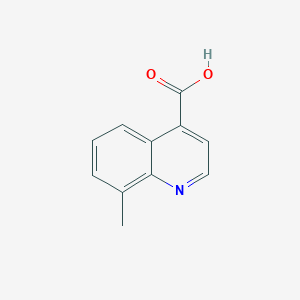

8-Methylquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMYOJAIEQCUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615751 | |

| Record name | 8-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816448-09-6 | |

| Record name | 8-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedländer Condensation

This classical method involves cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto acids or esters. For 8-methylquinoline-4-carboxylic acid:

- Reactants :

- 2-Amino-5-methylbenzaldehyde

- Ethyl acetoacetate or diketene derivatives

- Conditions :

- Yield : 60–75%.

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane).

- Stoichiometric ratio of aldehyde to ketone (1:1.2).

- Catalytic Pd(OAc)₂ improves coupling efficiency.

Pfitzinger Reaction with TMSCl Mediation

A modified Pfitzinger reaction enables direct synthesis of quinoline-4-carboxylic acids from isatins and enaminones:

- Reactants :

- 5-Methylisatin

- N,N-Dimethylenaminones (e.g., acetylacetone derivatives)

- Conditions :

- Yield : 85–90%.

- Advantages : Scalable, functional group tolerance, avoids harsh oxidants.

Doebner Hydrogen-Transfer Reaction

This three-component method uses anilines with electron-withdrawing groups:

- Reactants :

- 3-Methylaniline

- Benzaldehyde derivatives

- Pyruvic acid

- Conditions :

- Yield : 70–80%.

- Green Chemistry : Reduced solvent use and energy consumption.

Industrial-Scale Synthesis via Isatin Derivatives

A patent route (CN102924374A) outlines a cost-effective, multi-step process:

- Ring-opening : Isatin + acetone under NaOH (25–35°C) → 2-methylquinoline-4-carboxylic acid (99% yield).

- Condensation : Reaction with benzaldehyde (100°C) → 2-vinyl intermediate (85% yield).

- Dehydration : Acetic anhydride (120°C) → 2-vinylquinoline-4-carboxylic acid (93% yield).

- Oxidation : KMnO₄/NaOH (40°C) → quinoline-2,4-dicarboxylic acid (94% yield).

- Decarboxylation : m-Xylene reflux → this compound (57% yield).

Spectroscopic Characterization

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.1–8.5 (aromatic H), δ 2.5–3.0 (CH₃), δ 12–13 (COOH) | |

| ¹³C NMR | δ 168–170 ppm (C=O), δ 145–150 ppm (quinoline C) | |

| IR | ~2500–3000 cm⁻¹ (O-H), ~1680 cm⁻¹ (C=O) | |

| HRMS | [M+H]⁺ m/z 188.07 (C₁₁H₉NO₂) |

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Friedländer | 60–75 | High-temperature, acid/base | Moderate |

| Pfitzinger | 85–90 | Mild, TMSCl-mediated | High |

| Doebner | 70–80 | Microwave-assisted | Lab-scale |

| Patent Route | 57 (final step) | Multi-step, industrial | High |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in pharmaceutical applications.

Example Protocol

-

Reagents : Ethanol, trimethylsilyl chloride (TMSCl)

-

Product : Ethyl 8-methylquinoline-4-carboxylate

-

Mechanism : TMSCl acts as a Lewis acid, facilitating nucleophilic attack by the alcohol on the protonated carboxylic acid.

Hydrolysis of Esters

Esters of 8-methylquinoline-4-carboxylic acid can be hydrolyzed back to the parent acid under basic conditions.

Example Protocol

-

Reagents : 4% NaOH in ethanol/water (1:1 v/v)

-

Product : this compound

-

Yield : ~50% (reported for analogous quinoline ester hydrolysis) .

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts, enhancing its utility in formulation chemistry.

Example Reaction

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, yielding 8-methylquinoline.

Example Protocol

-

Conditions : Heating at 200–250°C in the presence of Cu powder (common catalyst).

-

Product : 8-Methylquinoline

-

Note : While not explicitly documented for this compound, decarboxylation is a well-established reaction for quinoline-4-carboxylic acids .

Biological Derivatization

The carboxylic acid group serves as a handle for synthesizing bioactive derivatives:

-

Amide Formation : Reacting with amines (e.g., NH₃, primary amines) via activation with SOCl₂ or carbodiimides.

-

Mechanism : Activation to acid chloride followed by nucleophilic substitution.

Example Application : Antitubercular derivatives of quinoline-4-carboxylic acids show MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis .

Oxidation and Reduction

While direct studies are sparse, analogous quinolines exhibit:

-

Oxidation : Conversion to N-oxides using H₂O₂ or m-CPBA.

-

Reduction : Hydrogenation of the quinoline ring with NaBH₄ or LiAlH₄.

Industrial and Green Chemistry

Recent advances emphasize sustainable protocols:

科学研究应用

Pharmaceutical Applications

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of 8-methylquinoline-4-carboxylic acid and its derivatives. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

2. Local Anesthetic Development

The compound serves as an intermediate in synthesizing local anesthetics. Its derivatives, particularly those with halogen substitutions, have been explored for their anesthetic properties.

Case Study :

Research indicated that 2-hydroxy-4-chloromethyl-8-methylquinoline derivatives were synthesized and evaluated for local anesthetic activity, showing promising results in animal models .

Organic Synthesis Applications

1. Synthesis of Quinoline Derivatives

This compound is utilized as a building block in the synthesis of various quinoline derivatives, which are important in medicinal chemistry.

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Isatin | Oxidation | 2-Hydroxyquinoline-4-carboxylic acid |

| Gamma-chloroacetone | Cyclization | 2-Hydroxy-4-chloromethyl-8-methylquinoline |

These reactions demonstrate the compound's utility in synthesizing more complex structures that possess biological activity.

Industrial Applications

1. Dyes and Pigments

The compound is also explored for its potential use in dye manufacturing due to its chromophoric properties. Quinoline derivatives are known for their vibrant colors and stability.

Data Table: Color Properties

| Compound | Color | Application |

|---|---|---|

| This compound | Yellow | Textile dyes |

| 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | Red | Pigments for plastics |

作用机制

The mechanism of action of 8-Methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and metabolic processes . The compound can also act as a chelating agent, binding to metal ions and affecting their biological activity .

相似化合物的比较

Key Observations :

- Bioactivity: The 2-phenyl substitution in 2-phenylquinoline-4-carboxylic acid confers potent antibacterial activity (MIC: 64 µg/mL against S. aureus), outperforming the 8-methyl analog .

- Antioxidant Activity: Thio-linked carboxylic acid derivatives exhibit stronger antioxidant effects than carboxylated quinolines, likely due to radical scavenging via sulfur atoms .

Antibacterial Activity

- However, its structural analogs, such as 2-phenylquinoline-4-carboxylic acid derivatives, show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) likely exhibits enhanced activity due to electron-withdrawing chloro groups, which stabilize interactions with bacterial enzymes .

Antitumor Activity

- Quinoline-4-carboxylic acid (CAS 486-74-8) demonstrates antitumor effects against L1210 leukemia and B16 melanoma, with IC₅₀ values in the micromolar range . The absence of an 8-methyl group in this compound suggests that methyl substitutions may reduce antitumor efficacy unless combined with other functional groups.

生物活性

8-Methylquinoline-4-carboxylic acid (8-MQCA) is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a methyl group at the 8-position and a carboxylic acid functional group at the 4-position. Its molecular formula is , with a molecular weight of approximately 189.19 g/mol. The structural features of this compound contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 8-MQCA exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of quinoline, including 8-MQCA, showed potent inhibition against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

8-MQCA has been investigated for its anticancer properties. It has shown effectiveness in inhibiting the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . For example, studies have reported that 8-MQCA can induce cell death in various cancer cell lines, including breast and colon cancer cells, by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Antifungal Activity

In addition to antibacterial effects, 8-MQCA demonstrates antifungal activity. It has been tested against common fungal strains such as Candida albicans, showing significant inhibition of fungal growth. The compound's mechanism may involve interference with fungal cell wall synthesis or function .

The biological activity of 8-MQCA can be attributed to several mechanisms:

- Metal Chelation : The carboxylic acid group can chelate metal ions, which is crucial for the activity of many enzymes and may disrupt essential biological processes in pathogens.

- DNA Intercalation : Quinoline derivatives often intercalate into DNA, leading to structural changes that inhibit replication and transcription.

- Enzyme Inhibition : 8-MQCA may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Studies :

- Fungal Inhibition :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methylquinoline-4-carboxylic acid, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as the Friedländer condensation or Doebner-Miller reaction , using precursors like aniline derivatives and carbonyl compounds. Key parameters include:

- Temperature control (e.g., 80–120°C for cyclization steps) to prevent side reactions .

- Inert atmospheres (N₂ or Ar) to protect reactive intermediates from oxidation .

- Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction rates .

- Yield optimization often requires iterative adjustments of catalyst loading (e.g., Lewis acids like AlCl₃) and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is essential:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl group at C8, carboxylic acid at C4) and confirms substitution patterns .

- X-ray crystallography : Resolves 3D molecular geometry and validates regiochemistry .

- Mass spectrometry (MS) : Verifies molecular weight (C₁₁H₉NO₂; theoretical m/z 187.19) and fragmentation patterns .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Methodological Answer : The carboxylic acid group enables diverse reactions:

- Esterification : Reacting with methanol/H₂SO₄ yields methyl esters for improved solubility .

- Amidation : Coupling with amines via EDC/HOBt forms bioactive amides .

- Decarboxylation : Thermal or catalytic removal of CO₂ under controlled conditions generates 8-methylquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Substituent effects : Methyl groups at C8 may sterically hinder binding compared to smaller substituents (e.g., fluoro in ). Validate using molecular docking simulations to compare interactions with targets like toll-like receptors .

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements in HEK293 cells) and replicate studies across independent labs .

Q. What strategies are effective for enhancing the bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and controlled release .

- Structural analogs : Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate pKa and improve absorption .

Q. How do reaction mechanisms differ between this compound and its halogenated analogs (e.g., 8-Fluoro derivatives)?

- Methodological Answer :

- Electrophilic substitution : Methyl groups act as electron donors, directing reactions to meta/para positions, whereas halogens (e.g., F in ) withdraw electrons, favoring ortho/para pathways .

- Hydrogen bonding : The carboxylic acid group forms stronger H-bonds in aqueous media compared to halogenated analogs, affecting aggregation behavior .

Q. What computational methods are best suited to predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT calculations : Model transition states for decarboxylation or esterification using B3LYP/6-31G* basis sets .

- MD simulations : Study solvation effects and stability in biological membranes (e.g., GROMACS software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。